molecular formula C27H25NO3 B12160811 (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

(2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B12160811
M. Wt: 411.5 g/mol
InChI Key: MRLDBXPDGBAPEB-NKFKGCMQSA-N
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Description

(2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the condensation of benzoxazole derivatives with substituted chalcones. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary, but they often involve solvents like ethanol, methanol, or dichloromethane and may require heating or cooling to specific temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.

Biology and Medicine

In biology and medicine, benzoxazole derivatives are studied for their potential therapeutic applications. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities. Research on this compound could focus on its biological activity and potential as a drug candidate.

Industry

In the industrial sector, such compounds may be used in the development of dyes, pigments, and other functional materials. Their unique chemical properties make them suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one depends on its specific biological or chemical activity. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives with different substituents on the aromatic rings. Examples include:

  • 2-(4-methoxyphenyl)benzoxazole
  • 2-(4-chlorophenyl)benzoxazole
  • 2-(4-nitrophenyl)benzoxazole

Uniqueness

The uniqueness of (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties

Properties

Molecular Formula

C27H25NO3

Molecular Weight

411.5 g/mol

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C27H25NO3/c1-3-4-17-30-22-15-13-21(14-16-22)26(29)23(18-20-11-9-19(2)10-12-20)27-28-24-7-5-6-8-25(24)31-27/h5-16,18H,3-4,17H2,1-2H3/b23-18-

InChI Key

MRLDBXPDGBAPEB-NKFKGCMQSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)C)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)C)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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